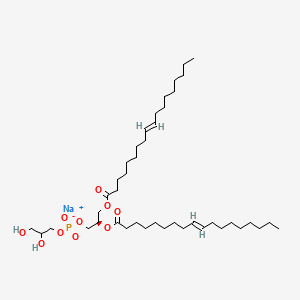
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, also known as DOPG, is a phospholipid which is composed of two fatty acid molecules, glycerol, and a phosphate group. It is an important component of cell membranes, and is involved in various biochemical and physiological processes. DOPG is synthesized in the body from the breakdown of phosphatidic acid, and can also be synthetically produced in the laboratory.
Scientific Research Applications
Synthesis and Labeling Techniques
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has been utilized in the synthesis of radiolabeled compounds for research purposes. A study by Schmitt et al. (1995) demonstrated its use in the radiosynthesis of 1,2-Dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol), which was achieved through a series of chemical reactions involving oxidation, reduction, and transphosphatidylation (Schmitt, Amidon, Wykle, & Waite, 1995).
Liposome Research
The compound is also significant in liposome research. Holden et al. (2012) utilized it in the preparation of multilamellar liposomes to study their translocation through a glass nanopore. This research provided insights into the deformation and translocation of liposomes, which are critical for understanding their interaction with biological systems (Holden, Watkins, & White, 2012).
Gene Delivery Systems
In the field of gene delivery, Colonna et al. (2008) reported the use of lipid-based dried powders containing this compound for respiratory gene delivery. Their findings showed that these powders could be potential carriers for therapeutic genes, offering a novel approach for non-viral gene delivery (Colonna, Conti, Genta, & Alpar, 2008).
Studying Phospholipid Membranes
Another application is in the study of phospholipid membranes. An et al. (2016) employed this compound to investigate the interaction of sodium deoxycholate with phospholipid membranes, using liquid crystals as a tool. Their research contributed to understanding the dynamics of membrane structural changes (An, Wei, & Jang, 2016).
Drug Delivery and Magnetic Liposomes
Sakuragi, Taguchi, and Kusakabe (2017) explored the use of this compound in the preparation of magnetic liposomes for drug delivery systems. They analyzed the structural and biological characteristics of these liposomes, providing valuable insights for their potential use in targeted therapy (Sakuragi, Taguchi, & Kusakabe, 2017).
Understanding Membrane Lipids
Additionally, Wohlgemuth, Waespe‐Šarčevic̀, and Seelig (1980) conducted a study on bilayers of phosphatidylglycerol, using a compound similar to this compound. Their research provided detailed insights into the structural properties of phosphoglycerol polar head groups in bilayers, contributing significantly to the understanding of membrane lipids (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).
Mechanism of Action
Target of Action
The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, also known as Dioleoyl phosphatidylglycerole sodium salt, is the cell membrane. It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining the structural integrity of cells and regulating the transport of molecules .
Mode of Action
The compound interacts with its target, the cell membrane, by integrating into the lipid bilayer. This integration can alter the properties of the membrane, including its fluidity and permeability. The compound’s presence in the membrane can influence the function of membrane proteins, including small multidrug transporters (SMR) proteins, altering substrate transport by an order of magnitude .
Biochemical Pathways
The compound’s interaction with the cell membrane can affect various biochemical pathways. For instance, it can influence the activity of membrane-bound enzymes and transport proteins, thereby affecting signal transduction pathways and the transport of molecules across the cell membrane .
Result of Action
The integration of this compound into the cell membrane can result in changes to the membrane’s properties and the activity of membrane proteins. These changes can have various downstream effects, including alterations in signal transduction pathways and the transport of molecules across the cell membrane .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules in the environment, such as other lipids or proteins, can also influence the compound’s action .
properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17+,20-18+;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFCFQZFCOKRC-PDSLQGCUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677102 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
322647-40-5 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
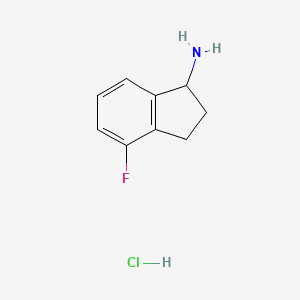
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
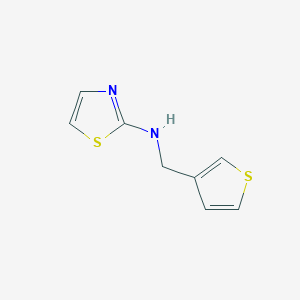
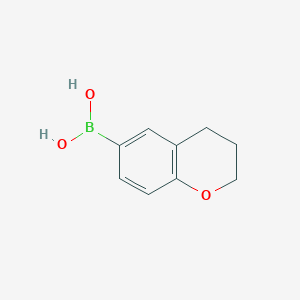
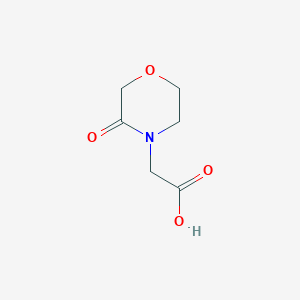

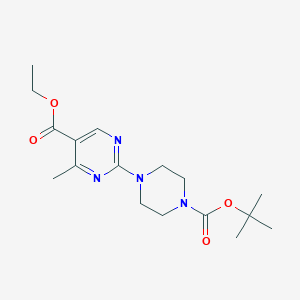
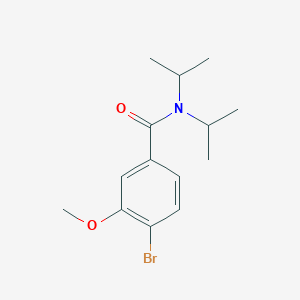
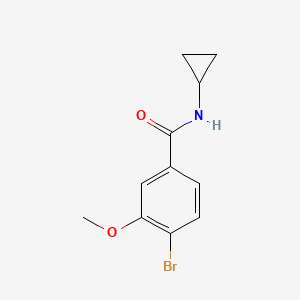


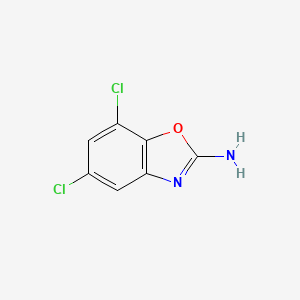
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)